N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide
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Overview
Description
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds This compound is characterized by the presence of a pyrazole ring, a triazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of 1-ethyl-3,5-dimethylpyrazole with appropriate reagents under controlled conditions.
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of suitable precursors, often involving azide and alkyne groups.
Coupling Reactions: The pyrazole and triazole rings are then coupled with a 4-fluorophenylmethyl group through a series of reactions, including nucleophilic substitution and amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide
- N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[(4-bromophenyl)methyl]triazole-4-carboxamide
- N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[(4-methylphenyl)methyl]triazole-4-carboxamide
Uniqueness
The uniqueness of N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide lies in its specific structural features, such as the presence of the fluorophenyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can result in different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O/c1-4-25-13(3)16(12(2)22-25)9-20-18(26)17-11-24(23-21-17)10-14-5-7-15(19)8-6-14/h5-8,11H,4,9-10H2,1-3H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTBWVSSSQLEDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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